3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
The compound “3-(Thiophen-3-yl)-1H-pyrazole hydrate” is a derivative of pyrazole and thiophene . Pyrazole is a five-membered ring structure with two nitrogen atoms and aromatic character . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .
Synthesis Analysis
The synthesis of thiophene incorporating pyrazolone moieties has been achieved via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives have been reported to show antimicrobial activities. Given that “3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” contains a pyrazole moiety, it may also possess antimicrobial properties which could be explored for developing new antibiotics or disinfectants .
Anti-inflammatory and Analgesic Properties
Similar compounds with pyrazole structures have demonstrated anti-inflammatory and analgesic effects. Research into “3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” could potentially lead to the development of new pain relief medications or anti-inflammatory drugs .
Antihypertensive Effects
Thiophene derivatives are known to exhibit antihypertensive activities. The thiophene component in the compound may contribute to such effects, suggesting a possible application in treating high blood pressure conditions .
Antitumor Activity
Both pyrazole and thiophene derivatives have been associated with antitumor activities. This suggests that “3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” could be investigated for its potential use in cancer therapy .
Corrosion Inhibition
Thiophene derivatives are also used as corrosion inhibitors for metals. The compound could be studied for its effectiveness in protecting metals from corrosion, which has implications in material science and engineering .
Material Science Applications
The structural components of the compound suggest potential use in material science, such as in the fabrication of light-emitting diodes (LEDs) or other electronic devices due to the presence of thiophene .
Agricultural Applications
Pyrazole derivatives have shown acaricidal, insecticidal, and fungicidal activities. This indicates that “3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” might be useful in developing new pesticides or fungicides for agricultural use .
Analgesic Development
Further research into this compound could lead to the discovery of novel analgesics with potentially fewer side effects or increased efficacy compared to existing painkillers .
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that pyrazole derivatives show various biological activities, including acaricidal, insecticidal, and fungicidal activities .
Biochemical Pathways
It has been suggested that pyrano[2,3-c]pyrazoles have the potential to block p38 map kinase pockets, which could be useful for developing cancer or immune drugs .
Pharmacokinetics
It is known that thiophene derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water .
properties
IUPAC Name |
3-thiophen-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-3-13-5-8-9(1)11-12-10(8)7-2-4-14-6-7/h2,4,6H,1,3,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBZBBDMNPGWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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